molecular formula C13H23ClN2O3 B7931969 3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931969
M. Wt: 290.78 g/mol
InChI Key: YPXQUWMBRDYKSQ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester protecting group, a methylamino-methyl side chain, and a 2-chloro-acetyl substituent. Its molecular formula is C₁₄H₂₄ClN₂O₃, with a molecular weight of 318.84 (calculated for the isopropyl variant in ). The tert-butyl ester group enhances solubility in organic solvents and facilitates deprotection under acidic conditions (e.g., HCl/dioxane) . The chloro-acetyl moiety introduces electrophilicity, enabling nucleophilic substitutions or covalent modifications in downstream applications .

Properties

IUPAC Name

tert-butyl 3-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-5-10(9-16)8-15(4)11(17)7-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXQUWMBRDYKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry. Its unique structure suggests potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research.

  • Molecular Formula : C12H21ClN2O3
  • Molecular Weight : 324.80254 g/mol
  • CAS Number : 722537-49-7

Biological Activity Overview

Research indicates that compounds containing the pyrrolidine moiety often exhibit diverse biological activities. The specific compound under investigation has shown promise in various studies:

Antiviral Activity

A review of β-amino acid derivatives, including those similar to our compound, indicated significant antiviral properties. For instance, compounds with similar structural features demonstrated effectiveness against viruses such as:

  • Tobacco Mosaic Virus (TMV)
  • Herpes Simplex Virus (HSV)

In particular, compounds like A-87380 and A-192558 exhibited notable antiviral activity with curative rates exceeding 50% at concentrations around 500 μg/mL . This suggests that our compound may share similar mechanisms of action.

Antibacterial Activity

The antibacterial potential of pyrrolidine derivatives has been documented extensively. Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain derivatives, indicating a strong antibacterial effect .

Anticancer Activity

The anticancer properties of related compounds have also been evaluated. Some studies suggest that pyrrolidine derivatives can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Notably, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activities of compounds related to this compound.

Activity Related Compounds Target Organisms/Cells IC50/MIC Values
AntiviralA-87380, A-192558Tobacco Mosaic VirusCurative activity > 50% at 500 μg/mL
AntibacterialVarious PyrrolidinesS. aureus, E. coliMIC = 2 μg/mL
AnticancerDoxorubicin AnaloguesMCF-7, A549IC50 comparable to doxorubicin

Case Studies

  • Antiviral Mechanisms : Research on β-amino acid derivatives has shown that these compounds can inhibit viral replication by targeting specific viral enzymes or processes. The antiviral mechanisms for compounds structurally related to our compound warrant further exploration to elucidate their exact pathways.
  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of pyrrolidine derivatives, one compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a possible avenue for developing new antibiotics .
  • Cancer Cell Proliferation Inhibition : Studies involving the evaluation of pyrrolidine-based compounds against cancer cell lines indicated that some derivatives effectively induce apoptosis in cancer cells, potentially through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

One of the notable applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolidine structure can enhance its affinity for specific cancer targets, leading to improved therapeutic efficacy .

Antimicrobial Properties

Research has shown that pyrrolidine derivatives possess antimicrobial properties. The incorporation of a chloroacetyl group enhances the compound's ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics . A case study involving the synthesis of similar compounds revealed their effectiveness against resistant strains of bacteria.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been explored as inhibitors of neurotransmitter reuptake mechanisms, which could lead to new treatments for conditions such as depression and anxiety. Preliminary studies indicate that this compound may modulate neurotransmitter levels effectively .

Building Block for Synthesis

3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis. For example, it can be utilized in the synthesis of more complex pyrrolidine-based compounds that exhibit enhanced biological activity .

Case Studies

  • Synthesis of Antiviral Agents : A recent study utilized this compound in the synthesis of novel antiviral agents targeting viral proteases. The results showed promising antiviral activity, suggesting that further development could lead to effective antiviral therapies .
  • Development of Antidiabetic Drugs : Another case study focused on modifying this pyrrolidine derivative to enhance its hypoglycemic effects. The modified compounds demonstrated improved glucose uptake in vitro, indicating potential for diabetes treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353963-65-1)
  • Molecular Formula : C₁₅H₂₇ClN₂O₃
  • Molecular Weight : 318.84
  • Key Differences: Replacement of the methyl group with isopropyl on the amino nitrogen.
  • Impact: Increased steric bulk (isopropyl vs. methyl) may hinder reactivity in sterically sensitive reactions. Higher logP (2.4 vs. estimated ~2.0 for methyl variant) suggests reduced aqueous solubility .
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (REF: 10-F543631)
  • Key Differences : Cyclopropyl substituent instead of methyl/isopropyl.
  • Impact :
    • Cyclopropyl’s rigid, planar structure may enhance conformational stability or target binding.
    • Smaller size than isopropyl could improve solubility compared to the isopropyl variant .
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353943-56-2)
  • Molecular Formula : C₁₅H₂₆N₂O₄
  • Molecular Weight : 298.38
  • Key Differences: Chloro-acetyl replaced with carboxymethyl-cyclopropylamino group.
  • Impact: Carboxymethyl introduces polarity (logP -0.4), enhancing solubility but reducing membrane permeability. Potential for hydrogen bonding via the carboxylic acid .

Functional Group Variations

(R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353998-25-0)
  • Key Differences : Thiophene carbonyl replaces chloro-acetyl.
  • Impact :
    • Thiophene’s aromaticity enables π-π stacking interactions, useful in drug-receptor binding.
    • Increased lipophilicity compared to chloro-acetyl derivatives .
3-(methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Key Differences : Methanesulfonyl group replaces chloro-acetyl.
  • Impact :
    • Sulfonyl’s electron-withdrawing nature stabilizes the molecule but reduces electrophilicity.
    • Deprotection with HCl yields stable sulfonamide salts .

Positional Isomerism and Stereochemistry

  • (S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (): Stereochemistry at position 2 (S-configuration) may influence chiral recognition in biological systems.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight logP (XLogP3) Key Substituent Status
Target Compound C₁₄H₂₄ClN₂O₃ 318.84* ~2.0* 2-Chloro-acetyl, methyl Active
3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₇ClN₂O₃ 318.84 2.4 2-Chloro-acetyl, isopropyl Discontinued
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₆N₂O₄ 298.38 -0.4 Carboxymethyl, cyclopropyl Active
(R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided Not provided ~2.5* Thiophene carbonyl Available

*Estimated based on structural analogs.

Preparation Methods

Method 1: Multi-Step Synthesis from (S)-Prolinol Derivatives

Step 1: Boc Protection of Pyrrolidine Nitrogen
(S)-Prolinol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol .

Step 2: Introduction of Methyl-Amino-Methyl Side Chain
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride, followed by nucleophilic displacement with methylamine. This yields (S)-3-(methylaminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine .

Step 3: Chloroacetylation
The secondary amine is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-acylation.

Key Data :

ParameterValue
Yield (Step 3)78–85%
Purity (HPLC)>98%
Reaction Time2–4 hours

Method 2: One-Pot Telescopic Synthesis

This industrial-scale approach minimizes intermediate isolation:

  • Simultaneous Boc Protection and Chloroacetylation :
    (S)-Pyrrolidine is treated with Boc₂O and chloroacetyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) under catalytic DMAP (4-dimethylaminopyridine).

  • Methylamine Coupling :
    Methylamine is introduced via Schlenk techniques, with in-situ neutralization of HCl byproduct using potassium carbonate.

Advantages :

  • Reduced purification steps.

  • Higher throughput (85–90% overall yield).

Optimization Strategies

Solvent and Temperature Effects

  • Chloroacetylation Efficiency : Dichloromethane outperforms THF due to better solubility of intermediates.

  • Low-Temperature Control : Maintaining 0–5°C during chloroacetyl chloride addition prevents side reactions (e.g., N-overacylation).

Catalytic Enhancements

  • DMAP Acceleration : Reduces reaction time by 30% in Boc protection steps.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves displacement reactions in biphasic systems.

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹³C NMR : Confirmation of Boc group (δ 1.4 ppm, singlet) and chloroacetyl resonance (δ 4.1 ppm, CH₂Cl).

  • Chiral HPLC : Ensures >99% enantiomeric excess (ee) for (S)-configured products.

  • Mass Spectrometry : Molecular ion peak at m/z 290.78 ([M+H]⁺).

Challenges and Mitigation

Epimerization Risks

The tert-butyl ester’s steric bulk can induce epimerization at the pyrrolidine C-2/C-3 positions during prolonged heating. Mitigation strategies include:

  • Short reaction times (<2 hours) for acylation steps.

  • Use of mild bases (e.g., DIPEA over NaOH).

Byproduct Formation

  • N-Chloroacetylation Overreaction : Controlled stoichiometry (1.1 eq chloroacetyl chloride) minimizes diacylated byproducts.

  • Solvent Purity : Anhydrous DCM prevents hydrolysis of chloroacetyl chloride.

Industrial Applications and Scalability

This compound is a precursor to vildagliptin analogs (antidiabetic agents) and protease inhibitors . Scalable adaptations include:

  • Continuous Flow Reactors : Enhance yield reproducibility (±2% batch variance).

  • Green Chemistry Metrics : Solvent recovery systems reduce E-factor to 12.5.

Comparative Analysis of Methods

ParameterMethod 1 (Multi-Step)Method 2 (One-Pot)
Total Yield72–78%85–90%
Purity>98%>97%
ScalabilityPilot scale (1–10 kg)Industrial (>100 kg)
Cost EfficiencyModerateHigh

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

The compound is typically synthesized via a multi-step approach. Initial steps involve activating a carboxylic acid precursor (e.g., pyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to introduce the tert-butyl ester group . The chloro-acetyl and methyl-amino moieties are introduced via nucleophilic substitution or coupling reactions. Critical conditions include temperature control (0–20°C for chloro-acetyl derivatization), inert atmospheres to prevent oxidation, and stoichiometric precision to avoid side products .

Q. What safety protocols are essential for handling this compound in the laboratory?

Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride).
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
  • Storage : Keep in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis of the tert-butyl ester .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : For confirming the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm), and chloro-acetyl moiety (δ ~4.2 ppm for CH₂Cl).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₃H₂₂ClN₂O₃: 313.12 g/mol).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and substituent orientation .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving chloro-acetyl intermediates?

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency.
  • Stepwise Purification : Intermediate isolation via column chromatography reduces carryover impurities.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) stabilize chloro-acetyl intermediates, while tert-butyl alcohol improves esterification kinetics .

Q. What strategies mitigate stereochemical complications during synthesis?

  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., Boc-protected amines) to control stereochemistry at the pyrrolidine ring.
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like acetyl chloride coupling .
  • Dynamic Resolution : Adjust pH or temperature to favor the desired stereoisomer during crystallization .

Q. How do impurities or byproducts impact biological activity in downstream applications?

  • HPLC-MS Profiling : Identify common byproducts (e.g., dechlorinated analogs or tert-butyl ester hydrolysis products).
  • Bioactivity Assays : Test impurity fractions in cell-based assays to assess off-target effects. For instance, hydrolyzed carboxylic acid derivatives may exhibit unintended receptor binding .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • QSPR Models : Predict physicochemical properties (e.g., logP, solubility) to optimize substituents for metabolic stability.
  • DFT Calculations : Analyze electron density maps to identify susceptible bonds (e.g., chloro-acetyl group hydrolysis) and propose stabilizing modifications (e.g., fluorinated analogs) .

Q. How should researchers address contradictions in literature regarding synthetic methods?

  • Comparative Analysis : Replicate conflicting methods (e.g., tert-butyl ester formation via acid chloride vs. Mitsunobu conditions) and compare yields/purity via HPLC.
  • Mechanistic Studies : Use in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .

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